A 83-01, chemically known as 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide, is a selective inhibitor of the transforming growth factor-beta receptor type I (ALK5), activin receptor-like kinase 4 (ALK4), and nodal receptor type I (ALK7). It has a molecular formula of C25H19N5S and a molecular weight of 421.52 g/mol. The compound is characterized by its high purity, typically exceeding 98%, and is primarily utilized in laboratory research settings to explore cellular signaling pathways, particularly those involving TGF-beta and related receptors .
There is no scientific research available on the mechanism of action for this compound.
A 83-01 functions by inhibiting the phosphorylation of Smad2, a key mediator in the TGF-beta signaling pathway. The compound exhibits IC50 values of approximately 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7, demonstrating its potency as an inhibitor . This inhibition disrupts the epithelial-to-mesenchymal transition (EMT) induced by TGF-beta, which is crucial in various physiological and pathological processes including cancer metastasis and fibrosis .
The biological activity of A 83-01 is significant in stem cell research and cancer biology. It has been shown to inhibit the differentiation of rat induced pluripotent stem cells (riPSCs) while enhancing clonal expansion efficiency. Additionally, it supports the maintenance of homogeneity and long-term self-renewal of human induced pluripotent stem cells (iPSCs) . The compound also promotes neural differentiation of human pluripotent stem cells when used in conjunction with other factors .
The primary applications of A 83-01 include:
Research has demonstrated that A 83-01 interacts specifically with TGF-beta signaling pathways, leading to decreased transcriptional activity associated with ALK5, ALK4, and ALK7 receptors. It has minimal effects on other kinases such as ALK1, ALK2, ALK3, and MAPK pathways, highlighting its selectivity. These interactions are crucial for understanding how modulation of these pathways can influence cellular behaviors in both normal physiology and disease states .
A 83-01 shares similarities with several other compounds that target TGF-beta signaling pathways. Here are some notable examples:
Compound Name | Chemical Structure | Target Receptors | IC50 Values |
---|---|---|---|
SB 431542 | N/A | ALK5 | ~10 nM |
LY2109761 | N/A | ALK5, ALK4 | ~50 nM |
Galunisertib | N/A | ALK5 | ~20 nM |
A 83-01 is distinguished from these compounds by its broader inhibitory profile against multiple receptors (ALK4 and ALK7) alongside its potent inhibition of ALK5. This multi-target capability may provide additional therapeutic avenues in conditions where TGF-beta signaling plays a critical role .
Irritant